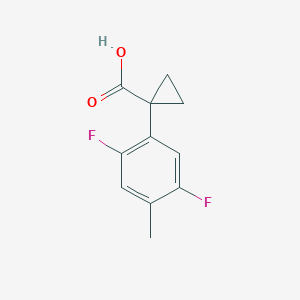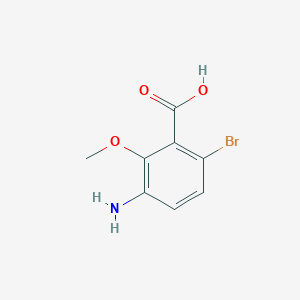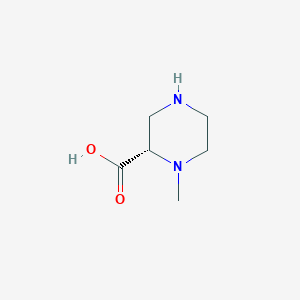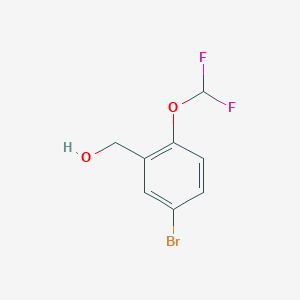![molecular formula C5H6FN3O2 B13030897 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13030897.png)
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click chemistry,” specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated triazoles, dihydrotriazoles, and various substituted triazole derivatives.
Scientific Research Applications
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
Uniqueness
The presence of the fluoromethyl group in 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability compared to its halogenated analogs. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H6FN3O2 |
|---|---|
Molecular Weight |
159.12 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C5H6FN3O2/c6-1-4-2-9(8-7-4)3-5(10)11/h2H,1,3H2,(H,10,11) |
InChI Key |
QEXWPNJQCUBLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC(=O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)



![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13030839.png)

![1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13030847.png)




